molecular formula C11H13BrN2OS B1377778 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1949836-65-0

3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B1377778
CAS No.: 1949836-65-0
M. Wt: 301.2 g/mol
InChI Key: DLZRAACULOAPTI-UHFFFAOYSA-N
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Description

The compound “3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide” is a derivative of benzo[d]thiazol-2(3H)-imine, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The “3-allyl-6-methoxy” indicates the presence of an allyl (prop-2-enyl) group and a methoxy (OCH3) group at the 3rd and 6th positions of the benzothiazole ring, respectively.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring system, with an imine (=NH) functional group at the 2nd position, an allyl group at the 3rd position, and a methoxy group at the 6th position .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imine group could undergo hydrolysis, the allyl group could participate in reactions typical of alkenes, and the methoxy group could be cleaved under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

Nucleophilic Substitution Reactions and Reduction

Nucleophilic substitution reactions of related compounds have been investigated, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives. For instance, the reaction with allyl alcohol can rearrange to form allyl derivatives with potential applications in organic synthesis and material science (Mataka et al., 1992).

Antibacterial Agents

Regioselective synthesis of novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives has demonstrated efficient antibacterial activities against various bacteria. This suggests potential applications in developing new antibacterial agents (Abbasi Shiran et al., 2013).

Antimicrobial and Antioxidant Activities

A study on a Schiff base containing ferrocene and benzothiazol, synthesized from a reaction involving 6-methoxybenzo[d]thiazole-2-amine, showed antimicrobial activity against bacterial and yeast cultures. Additionally, it exhibited good antioxidant activity, indicating its potential in biomedical applications (Dalgıç et al., 2020).

Green Synthesis

An efficient synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media highlights the potential for environmentally friendly synthetic routes in chemical research (Shahvelayati et al., 2017).

Metal Complex Formation

Research into the formation of metal complexes with related imine compounds has revealed insights into their structural properties and potential applications in catalysis and material science. For example, nickel, copper, and zinc complexes of a related imine derivative have been synthesized and characterized, offering potential applications in catalytic processes (Singh & Baruah, 2008).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be studied for various uses, depending on its biological activity, reactivity, stability, and other factors .

Properties

IUPAC Name

6-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZRAACULOAPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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